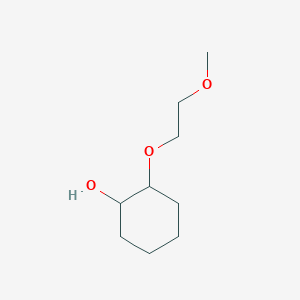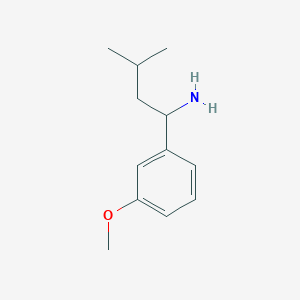
1-(3-Methoxyphenyl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound with a molecular formula of C11H17NO It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-methylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methoxyphenylacetonitrile with 3-methylbutyl bromide, followed by reduction of the nitrile group to an amine. The reaction conditions typically involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate hydrogenation reactions, and automated systems can ensure precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methoxyphenyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOMe in methanol, KOtBu in THF.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting neuronal communication and potentially exhibiting psychoactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxyphenyl)-3-methylbutan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3-Methoxyphenyl)-2-methylpropan-1-amine: Similar structure but with a different alkyl chain.
1-(3-Methoxyphenyl)-3-ethylbutan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(3-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9,12H,7,13H2,1-3H3 |
Clé InChI |
GEYGFTICBPSPQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C1=CC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


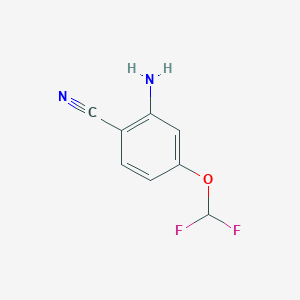
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
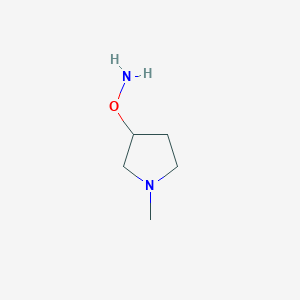
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)

![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)

![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)
![3-O-tert-butyl 7-O-methyl 9-benzyl-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13030829.png)

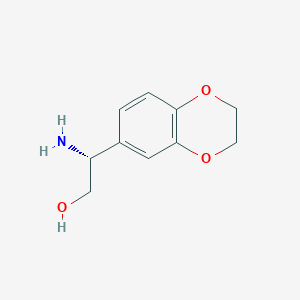
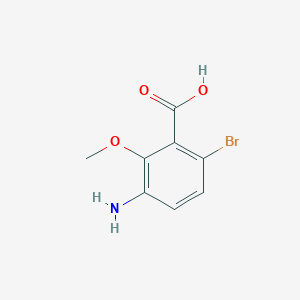
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13030839.png)
